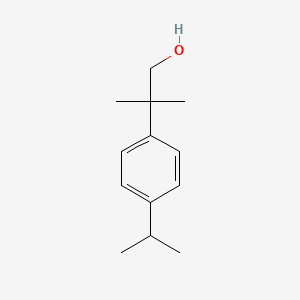

2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-8,10,14H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTASMXXAEGVHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Grignard Reaction Mechanism

This pathway involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. A feasible route is the reaction of 4-isopropylphenylmagnesium bromide with isobutyraldehyde.

Step 1: Nucleophilic Attack The Grignard reagent consists of a highly polarized carbon-magnesium bond, which renders the carbon atom strongly nucleophilic and basic. The nucleophilic carbon atom of the 4-isopropylphenylmagnesium bromide attacks the electrophilic carbonyl carbon of isobutyraldehyde. This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

Step 2: Protonation The reaction is then quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl). The negatively charged oxygen atom of the alkoxide intermediate is protonated by a proton from the acid source. This step neutralizes the intermediate and yields the final product, 2-(4-isopropylphenyl)-2-methylpropan-1-ol, along with magnesium salts as byproducts.

Ester Reduction Mechanism

This pathway involves the reduction of an ester, such as ethyl 2-(4-isopropylphenyl)-2-methylpropanoate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction requires two equivalents of the hydride to form the primary alcohol.

Step 1: First Nucleophilic Addition A hydride ion (H⁻) from the LiAlH₄ complex acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. The carbonyl pi (π) bond breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Step 2: Elimination of the Alkoxy Group The tetrahedral intermediate is unstable. The lone pair of electrons on the negatively charged oxygen reforms the pi (π) bond, expelling the ethoxy group (-OEt) as a leaving group. This step results in the formation of an intermediate aldehyde, 2-(4-isopropylphenyl)-2-methylpropanal.

Step 3: Second Nucleophilic Addition The aldehyde formed is more reactive than the starting ester. A second hydride ion from another molecule of LiAlH₄ quickly attacks the carbonyl carbon of the intermediate aldehyde. This leads to the formation of a new, more stable alkoxide intermediate.

Step 4: Protonation An acidic workup (e.g., with water or dilute acid) is performed to protonate the final alkoxide intermediate. This yields the desired primary alcohol, 2-(4-isopropylphenyl)-2-methylpropan-1-ol, and an alcohol byproduct (ethanol) from the original alkoxy group of the ester.

Synthetic Methodologies and Chemoenzymatic Approaches

Established Synthetic Routes to 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Traditional synthetic pathways to this compound rely on well-established organic reactions, including aldol condensation followed by hydrogenation, Grignard-type reactions, and the reduction of corresponding carbonyl compounds.

Strategies Involving Aldol Condensation and Subsequent Hydrogenation

A prominent and industrially relevant method for synthesizing the structural precursor to this compound involves a crossed-aldol condensation. This reaction is typically carried out between cuminaldehyde (4-isopropylbenzaldehyde) and propionaldehyde. The resulting α,β-unsaturated aldehyde, 3-(4-isopropylphenyl)-2-methylpropenal, is then subjected to hydrogenation to yield the saturated aldehyde, 3-(4-isopropylphenyl)-2-methylpropanal. Subsequent reduction of this aldehyde, as detailed in section 3.1.3, produces the target alcohol. The initial aldol condensation is a critical step, and while effective, it can present challenges such as the self-condensation of propionaldehyde, which may limit the yield of the desired crossed-aldol product to around 50-55% and necessitate purification steps.

The subsequent hydrogenation of the unsaturated intermediate is a key step to produce the saturated aldehyde precursor. This transformation is typically achieved using heterogeneous catalysts.

Grignard-Type Reactions for Carbon-Carbon Bond Formation

Grignard reactions offer a direct and versatile method for the formation of the carbon skeleton of this compound. This approach involves the nucleophilic addition of a Grignard reagent to a suitable carbonyl compound. A plausible and effective route would be the reaction of 4-isopropylphenylmagnesium bromide with isobutyraldehyde (2-methylpropanal).

In this process, the Grignard reagent is prepared by reacting 4-isopropylbromobenzene with magnesium metal in an anhydrous ether solvent. The subsequent addition of isobutyraldehyde to the freshly prepared Grignard reagent, followed by an acidic workup, yields the target secondary alcohol, this compound. This method is advantageous due to its reliability in forming carbon-carbon bonds.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Isopropylphenylmagnesium bromide | Isobutyraldehyde | This compound | Grignard Reaction |

| Cuminaldehyde | Propionaldehyde | 3-(4-Isopropylphenyl)-2-methylpropenal | Aldol Condensation |

Reductions of Corresponding Ketones or Aldehydes

The reduction of a suitable ketone or aldehyde precursor is a common final step in the synthesis of this compound. The most direct precursor for this reduction is 3-(4-isopropylphenyl)-2-methylpropanal, which can be synthesized via the aldol condensation route described in section 3.1.1.

The reduction of this aldehyde to the primary alcohol can be achieved using various reducing agents. Common laboratory-scale reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For industrial applications, catalytic hydrogenation is often preferred. This involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst.

Development of Novel and Efficient Synthetic Pathways

Research into the synthesis of this compound and related compounds is ongoing, with a focus on improving efficiency, selectivity, and sustainability. Key areas of development include stereoselective synthesis and the use of advanced catalytic systems.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of chiral alcohols is a significant area of modern organic chemistry. For compounds like this compound, which contains a chiral center, obtaining enantiomerically pure forms can be crucial for specific applications.

One approach involves the use of organocatalysis. For instance, the organocatalytic fluorination of a related α,α-dialkylaldehyde has been shown to produce 3-(4-isopropylphenyl)-2-methylpropan-1-ol, albeit with a modest enantiomeric excess of 27%. beilstein-journals.org This indicates that while organocatalytic methods hold promise, further optimization is needed to achieve high enantioselectivity for this specific target.

A more successful approach for obtaining enantiomerically enriched 3-aryl-2-methylpropan-1-ols involves chemoenzymatic methods. Specifically, the kinetic resolution of primary 2-methyl-substituted alcohols, including those with a 3-aryl substituent, has been effectively carried out using lipase-catalyzed enantioselective acylation. Lipases from Pseudomonas cepacia have demonstrated high enantiomeric ratios (E-values over 100) for 3-aryl-2-methylpropan-1-ols when using vinyl acetate as the acyl donor in organic solvents. This enzymatic approach allows for the separation of the racemic alcohol into its constituent enantiomers with high purity.

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (E) |

| Organocatalytic Fluorination | Chiral Organocatalyst | Racemic α,α-dialkylaldehyde | 3-(4-Isopropylphenyl)-2-methylpropan-1-ol | 27% ee beilstein-journals.org |

| Lipase-Catalyzed Kinetic Resolution | Pseudomonas cepacia Lipase | Racemic 3-Aryl-2-methylpropan-1-ols | Enantiomerically enriched alcohol and ester | E > 100 |

Catalytic Synthesis: Homogeneous and Heterogeneous Catalysis

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the hydrogenation steps of the aldol condensation route. Both homogeneous and heterogeneous catalysts can be employed, although heterogeneous catalysts are often favored for their ease of separation and recyclability in industrial processes.

For the hydrogenation of the α,β-unsaturated aldehyde intermediate (3-(4-isopropylphenyl)-2-methylpropenal) to the saturated aldehyde, and the subsequent reduction to the final alcohol, a variety of metal-based catalysts are effective. These include:

Raney nickel: A commonly used heterogeneous catalyst for the hydrogenation of aldehydes and other functional groups.

Palladium on carbon (Pd/C): A versatile and efficient heterogeneous catalyst for a wide range of hydrogenation reactions.

Platinum-based catalysts: Often used for their high activity in hydrogenation processes.

Ruthenium-based catalysts: Can also be employed for the selective hydrogenation of aldehydes.

Green Chemistry Principles in the Synthesis of this compound

While specific green chemistry assessments for the synthesis of this compound are not extensively documented in dedicated studies, the principles of green chemistry can be applied to its plausible synthetic routes. The evaluation of a process's environmental impact often involves metrics that measure efficiency and waste generation. Key metrics include Atom Economy (AE), which calculates the proportion of reactant atoms incorporated into the final product, and the Environmental Factor (E-Factor), which measures the total mass of waste produced per kilogram of product.

Two primary plausible routes for synthesizing this compound are through a Grignard reaction or the reduction of a corresponding ester. Applying green chemistry principles to these pathways involves optimizing reagent and solvent choice, improving energy efficiency, and minimizing waste.

Solvent Choice: The choice of solvent is critical from a green chemistry perspective. Grignard reactions traditionally use solvents like diethyl ether or tetrahydrofuran (THF), which have safety and environmental concerns. Research into greener solvents is ongoing, with alternatives like 2-methyltetrahydrofuran (2-MeTHF), derived from biomass, offering a more sustainable option. For reduction reactions, alcohols like ethanol are often used, which are considered greener solvents. google.com The ideal green process aims for solvent-free conditions or the use of water, if compatible with the reagents.

Waste Minimization and Atom Economy: The Grignard pathway, if starting from 4-isopropylphenylmagnesium bromide and isobutyraldehyde, is a more convergent and potentially more atom-economical route than the multi-step ester synthesis and reduction. The latter involves an initial esterification step, which produces water as a byproduct, followed by the reduction step, which generates salt byproducts from the hydride reagent. Maximizing atom economy is a key goal of green chemistry, as it directly relates to waste prevention at the source.

Below is a comparative table illustrating hypothetical green chemistry metrics for these two synthetic approaches.

| Metric | Grignard Route (Hypothetical) | Ester Reduction Route (Hypothetical) | Green Chemistry Goal |

| Atom Economy | Higher | Lower (due to multi-step nature and byproducts) | Maximize (approaching 100%) |

| Reagents | Stoichiometric Grignard reagent | Stoichiometric hydride reagent or catalytic H₂ | Catalytic, renewable, non-toxic |

| Solvents | Traditional ethers (e.g., THF) | Alcohols (e.g., Ethanol) | Benign solvents (water, 2-MeTHF), or solvent-free |

| Waste Products | Magnesium salts | Borate/Aluminum salts, water | Minimal and non-hazardous |

| Number of Steps | Fewer | More | Minimize |

Detailed Reaction Mechanisms of Key Synthetic Steps

The synthesis of this compound can be achieved through several fundamental organic reactions. The mechanisms for two key plausible synthetic transformations—Grignard reagent addition and ester reduction—are detailed below.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Electronic Structure (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of organic compounds. researchgate.netmdpi.com These methods can be applied to 2-(4-Isopropylphenyl)-2-methylpropan-1-ol to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals.

Detailed DFT calculations, often using basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. ajchem-a.com For instance, the bond lengths within the phenyl ring are expected to be in the range of 1.38 to 1.40 Å, typical for aromatic systems. The C-O bond of the alcohol group and the various C-C bonds of the alkyl substituents would also have predictable lengths based on their hybridization and chemical environment.

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govaimspress.com

For this compound, the HOMO is likely to be localized on the electron-rich isopropyl-substituted phenyl ring, which can act as an electron donor. Conversely, the LUMO is expected to be distributed over the aromatic ring and the C-O bond of the propanol (B110389) moiety, indicating potential sites for nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of these calculations, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV | Suggests high kinetic stability |

Note: The values in this table are estimations based on typical DFT calculation results for structurally similar aromatic alcohols and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules. MD simulations can reveal the accessible conformations of this compound by exploring its potential energy surface.

The flexibility of the isopropyl and methylpropanol side chains allows for various rotational isomers (conformers). MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Furthermore, MD simulations can model the intermolecular interactions of this compound in different environments, such as in a solvent or in the presence of other molecules. The hydroxyl group of the alcohol is capable of forming hydrogen bonds, which would be a dominant intermolecular interaction in polar solvents or in the solid state. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. These simulations provide a detailed picture of the non-covalent forces that govern the molecule's behavior in a condensed phase.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. researchgate.netnih.gov For this compound, computational methods can be used to explore various potential reactions, such as dehydration, oxidation, or esterification.

By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, the acid-catalyzed dehydration of this compound would proceed through a carbocation intermediate. DFT calculations can be used to model the stability of this intermediate and the energies of the transition states leading to its formation and subsequent rearrangement or elimination to form an alkene. These computational studies provide a level of detail about reaction mechanisms that can be difficult to obtain through experimental methods alone. scielo.br

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra. researchgate.netnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard computational tool. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. docbrown.info These predictions can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. For this compound, computational predictions would help to resolve the complex splitting patterns and chemical shifts of the aromatic and aliphatic protons. youtube.com The chemical environment of each proton and carbon atom, influenced by factors like electronegativity and magnetic anisotropy, determines its chemical shift. libretexts.org

IR Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Computational methods can calculate the vibrational frequencies and their corresponding intensities, providing a theoretical IR spectrum. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. For this compound, key predicted vibrational frequencies would include the O-H stretching of the alcohol group, the C-H stretching of the aromatic and aliphatic groups, and the characteristic C=C stretching of the phenyl ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Corresponding Functional Group/Atom |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~ 7.2 ppm | Aromatic protons |

| Chemical Shift (δ) | ~ 3.5 ppm | -CH₂OH protons | |

| Chemical Shift (δ) | ~ 2.9 ppm | Isopropyl -CH proton | |

| Chemical Shift (δ) | ~ 1.2 ppm | Isopropyl -CH₃ protons | |

| Chemical Shift (δ) | ~ 1.3 ppm | Methyl protons on propanol | |

| ¹³C NMR | Chemical Shift (δ) | ~ 145 ppm | Aromatic C-isopropyl |

| Chemical Shift (δ) | ~ 126 ppm | Aromatic CH | |

| Chemical Shift (δ) | ~ 70 ppm | -C(CH₃)₂-OH carbon | |

| Chemical Shift (δ) | ~ 40 ppm | -CH₂OH carbon | |

| IR Spectroscopy | Vibrational Frequency | ~ 3400 cm⁻¹ | O-H stretch |

| Vibrational Frequency | ~ 3050 cm⁻¹ | Aromatic C-H stretch | |

| Vibrational Frequency | ~ 2960 cm⁻¹ | Aliphatic C-H stretch |

Note: The values in this table are estimations based on typical computational predictions for compounds with similar functional groups and are for illustrative purposes.

Applications in Chemical Synthesis and Advanced Materials Science

2-(4-Isopropylphenyl)-2-methylpropan-1-ol as a Versatile Synthetic Building Block

As a primary alcohol, this compound is a versatile substrate for a range of chemical transformations. The hydroxyl group (-OH) is a reactive site that can be readily converted into other functional groups, making the compound a useful starting point for multi-step syntheses.

A primary application of this alcohol is its role as a precursor to its corresponding aldehyde and carboxylic acid through oxidation reactions. The oxidation of primary alcohols is a fundamental process in organic chemistry. quora.comstackexchange.com Reagents such as acidified potassium dichromate(VI) can be employed to carry out these transformations. mdpi.comgauthmath.com The initial oxidation yields the aldehyde, 3-(4-isopropylphenyl)-2-methylpropanal, which can be further oxidized under appropriate conditions to the carboxylic acid, 3-(4-isopropylphenyl)-2-methylpropanoic acid. stackexchange.com

The aldehyde, in particular, is a significant target molecule due to its applications in the fragrance industry. researchgate.netwikipedia.org Therefore, the alcohol serves as a key intermediate that can be readily converted to this valuable product. The control of oxidation conditions is crucial to selectively isolate the aldehyde without over-oxidation to the carboxylic acid. mdpi.com

Below is a table summarizing the key synthetic transformations originating from this compound.

| Starting Material | Reagents and Conditions | Product | Product Class |

| This compound | Mild Oxidizing Agent (e.g., PCC) | 3-(4-Isopropylphenyl)-2-methylpropanal | Aldehyde |

| This compound | Strong Oxidizing Agent (e.g., acidified K₂Cr₂O₇) | 3-(4-Isopropylphenyl)-2-methylpropanoic acid | Carboxylic Acid |

| This compound | Esterification (with a carboxylic acid) | Ester derivative | Ester |

Precursor for the Synthesis of Complex Organic Molecules

The primary value of this compound as a precursor lies in its relationship to 3-(4-Isopropylphenyl)-2-methylpropanal, commercially known as cyclamen aldehyde. chemicalbook.comnist.gov Cyclamen aldehyde is a high-value, complex organic molecule widely used as a fragrance ingredient in perfumes, soaps, and lotions for its strong floral scent. wikipedia.org

While cyclamen aldehyde can be synthesized through several industrial routes, the alcohol this compound represents a direct precursor via oxidation, or conversely, can be formed by the reduction of the aldehyde. The main industrial syntheses for cyclamen aldehyde typically involve one of two processes:

Aldol Condensation Route: This method involves the alkaline condensation of 4-isopropylbenzaldehyde (B89865) with propanal. This reaction forms an unsaturated aldehyde, 2-methyl-3-(4-isopropylphenyl)-2-propenal, which is then selectively hydrogenated to yield the saturated cyclamen aldehyde. chemicalbook.comwordpress.com

Friedel-Crafts Reaction Route: This process utilizes a Friedel-Crafts reaction between isopropylbenzene (cumene) and 2-methylpropenal diacetate. This reaction, often catalyzed by titanium tetrachloride, produces an enolacetate which is subsequently converted to cyclamen aldehyde. chemicalbook.comgoogle.com

In these contexts, the corresponding alcohol, this compound, can be considered a synthetic equivalent or intermediate. For instance, the selective reduction of cyclamen aldehyde would yield the alcohol, which could then be used in subsequent reactions where a primary alcohol functionality is required.

The table below outlines the major industrial pathways to the related complex molecule, cyclamen aldehyde.

| Reaction Type | Reactants | Catalyst/Reagents | Key Intermediate(s) | Final Product |

| Aldol Condensation & Hydrogenation | 4-Isopropylbenzaldehyde, Propanal | Base, then H₂/Catalyst (e.g., Pd-Alumina) | 2-Methyl-3-(4-isopropylphenyl)-2-propenal | 3-(4-Isopropylphenyl)-2-methylpropanal |

| Friedel-Crafts Reaction | Isopropylbenzene, 2-Methylpropenal diacetate | Lewis Acid (e.g., TiCl₄) | Enolacetate derivative | 3-(4-Isopropylphenyl)-2-methylpropanal |

Role in the Design of Chiral Auxiliaries and Ligands

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic pathway to guide a reaction to produce a specific stereoisomer. sigmaaldrich.com Typically, these auxiliaries are alcohols, amines, or other functionalized molecules that can be easily attached to and removed from a prochiral substrate. scispace.com

The structure of this compound contains a stereocenter at the second carbon atom (the carbon bearing the isopropylphenyl and methyl groups). Therefore, it can exist as two distinct enantiomers: (R)-2-(4-Isopropylphenyl)-2-methylpropan-1-ol and (S)-2-(4-Isopropylphenyl)-2-methylpropan-1-ol.

In principle, the enantiomerically pure forms of this alcohol could serve as chiral auxiliaries. For example, the alcohol could be esterified with a prochiral acyl chloride. The bulky isopropylphenyl group could then sterically hinder one face of the molecule, directing a subsequent nucleophilic attack or other reaction to the opposite face, thereby inducing asymmetry in the product. After the stereoselective reaction, the auxiliary could be cleaved by hydrolysis of the ester bond and potentially recovered for reuse. sigmaaldrich.comscispace.com

However, while the potential for this application exists due to the compound's structure, a review of available scientific literature does not indicate that specific enantiomers of this compound have been extensively developed or utilized as chiral auxiliaries or ligands in asymmetric synthesis.

Utilization in Polymer Chemistry or as Specialty Chemical Intermediates

Beyond its role as a direct precursor, this compound and its derivatives function as important specialty chemical intermediates, particularly for the fragrance and agrochemical industries.

Fragrance Intermediates: The most significant application in this category is its role in the synthesis of fragrance compounds. As established, the alcohol is a direct precursor to cyclamen aldehyde through oxidation. researchgate.netchemicalbook.com Cyclamen aldehyde itself is a key component in many floral fragrance compositions. wikipedia.org Furthermore, related aryl alkyl alcohols are a recognized structural class of fragrance ingredients. nih.gov The alcohol can also be esterified to produce novel ester compounds, which may possess unique and desirable scent profiles for use in perfumery.

Agrochemical Intermediates: Aromatic substituted aliphatic alkanols are a class of compounds that have found utility as intermediates in the synthesis of agrochemicals, particularly pesticides. google.com For instance, the structurally similar compound 2-(4-ethoxyphenyl)-2-methyl propyl alcohol is a crucial intermediate for the synthesis of the insecticide etofenprox. google.comgoogle.com This precedent suggests that this compound could be a valuable building block for the development of new pesticide candidates. Its structure can be modified through various reactions to produce a range of derivatives that could be screened for insecticidal or other agrochemical activities.

Polymer Chemistry: There is currently limited information in the scientific literature regarding the direct utilization of this compound in polymer chemistry. In principle, as an alcohol, it could potentially act as a chain transfer agent or an initiator in certain types of polymerization. However, this application is not well-documented. Its structural relative, isobutylene (B52900) (2-methylpropene), is a well-known monomer used in cationic polymerization to produce polyisobutylene, a rubbery solid. msu.edu While this highlights the relevance of the carbon skeleton, it does not directly implicate the alcohol in polymerization processes.

Advanced Analytical Method Development

Chromatographic Methods for Purity Analysis and Quantification (e.g., GC, HPLC)

Chromatographic techniques are the cornerstone for determining the purity of "2-(4-Isopropylphenyl)-2-methylpropan-1-ol" and quantifying its presence in samples. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods, each offering distinct advantages.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds like "this compound". The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For the analysis of this tertiary alcohol, a non-polar or mid-polar capillary column is typically preferred to achieve good separation from potential impurities such as starting materials or by-products from its synthesis.

A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds and a wide linear range. The purity of a sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve using standards of known concentration.

Table 1: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen, constant flow rate of 1 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split or splitless mode depending on concentration) |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. For "this compound," reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule exhibits significant UV absorbance. The wavelength of maximum absorbance (λmax) for the isopropylphenyl moiety would be selected for optimal sensitivity. Similar to GC, purity is assessed by relative peak area, and quantification is performed using a calibration curve.

Table 2: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~220 nm (indicative, requires optimization) |

| Injection Volume | 10 µL |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

For the analysis of "this compound" in complex mixtures, such as biological matrices or environmental samples, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable. rroij.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of GC with the structural elucidation power of mass spectrometry. researchgate.net As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification. This is particularly useful for identifying unknown impurities or metabolites of "this compound". Electron ionization (EI) is a common ionization technique used in GC-MS, which can provide detailed fragmentation patterns for structural analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the analysis of compounds in complex matrices. rroij.com After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the protonated molecule or an adduct of "this compound" is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, allowing for quantification at very low levels.

Table 3: Comparison of Hyphenated Analytical Techniques

| Technique | Ionization Method | Key Advantages | Typical Applications |

| GC-MS | Electron Ionization (EI) | Excellent for volatile compounds, provides structural information through fragmentation patterns. | Identification of impurities and by-products in synthesis mixtures, analysis of volatile metabolites. |

| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. | Quantification in biological fluids, environmental sample analysis, impurity profiling in drug products. |

Development of Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For "this compound," derivatization can be particularly beneficial for GC analysis.

As a tertiary alcohol, "this compound" may exhibit tailing on some GC columns due to the interaction of the polar hydroxyl group with active sites on the column. Derivatization of the hydroxyl group can reduce its polarity, increase volatility, and improve peak shape, leading to better resolution and sensitivity.

Silylation:

The most common derivatization strategy for alcohols is silylation, which involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comlibretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ether of "this compound" is more volatile and less polar, leading to improved chromatographic performance.

Acylation:

Acylation is another derivatization technique where the hydroxyl group is converted to an ester using an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride). This not only improves volatility and peak shape but can also enhance detection by an electron capture detector (ECD) if a halogenated acyl group is introduced.

The choice of derivatization reagent and reaction conditions (temperature, time, and catalyst) must be carefully optimized to ensure a complete and reproducible reaction. sigmaaldrich.com

Table 4: Common Derivatization Reagents for Alcohols in GC Analysis

| Derivatization Method | Reagent | Advantages |

| Silylation | BSTFA, MSTFA | Forms volatile and thermally stable TMS ethers, improves peak shape. |

| Acylation | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | Increases volatility, can enhance ECD response with halogenated groups. |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Approaches

The pursuit of green chemistry principles is a driving force in modern synthetic organic chemistry. For a molecule like 2-(4-isopropylphenyl)-2-methylpropan-1-ol, developing sustainable and atom-economical synthetic routes is a critical area for future research.

Current synthetic approaches to tertiary alcohols often rely on classical methods such as Grignard reactions. organic-chemistry.orgnih.gov While effective, these can generate significant waste. Future research could focus on catalytic methods that minimize byproducts and energy consumption.

One promising avenue is the use of biocatalysis . nih.govnih.govrsc.org Enzymes, such as ketoreductases or lipases, could be engineered to produce chiral tertiary alcohols with high enantioselectivity under mild reaction conditions. nih.govnih.gov This approach offers a greener alternative to traditional chemical synthesis.

Another area of exploration is the development of catalytic C-C bond-forming reactions . mdpi.com For instance, novel catalyst systems could enable the direct addition of nucleophiles to ketones in a more atom-economical fashion than stoichiometric organometallic reagents. mdpi.com Research into transition-metal-catalyzed reactions could lead to more efficient and selective syntheses. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Enzyme discovery and engineering for specific substrates, scalability of processes. |

| Catalytic C-C Bond Formation | High atom economy, potential for asymmetric synthesis, reduced use of stoichiometric reagents. mdpi.comjocpr.com | Catalyst design and optimization, substrate scope limitations. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design for specific reaction types, integration with catalytic systems. |

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the sterically hindered tertiary alcohol group. acs.org Future research should aim to uncover novel transformations that leverage this structural feature.

The dehydration of this alcohol could lead to the formation of interesting alkene intermediates. youtube.comvedantu.com The conditions for this dehydration could be controlled to favor the formation of specific isomers, which could then be used in further synthetic transformations. Catalytic dehydration methods could offer milder and more selective alternatives to harsh acidic conditions. mdpi.com

Furthermore, the development of methods for the selective oxidation of such a hindered alcohol would be a valuable contribution. acs.org While challenging, discovering catalysts that can efficiently convert the primary alcohol to an aldehyde or carboxylic acid without cleaving the carbon skeleton would open up new synthetic possibilities.

Finally, exploring the substitution reactions of the hydroxyl group is another area of interest. ntu.ac.uk Given the neopentyl-like structure, SN2 reactions are expected to be slow. acs.orgyoutube.com However, developing catalytic methods to activate the alcohol for nucleophilic substitution could provide access to a range of new derivatives.

Exploration of New Applications as a Chemical Intermediate or Scaffold

The molecular structure of this compound, featuring a substituted aromatic ring and a quaternary carbon center, makes it an interesting candidate as a chemical intermediate or scaffold in the synthesis of more complex molecules. thieme.deresearchgate.net

In medicinal chemistry , the isopropylphenyl group is a feature in some biologically active compounds. This scaffold could be elaborated to create libraries of new compounds for drug discovery. rsc.orgnih.govnih.gov The tertiary alcohol provides a handle for further functionalization.

In materials science , this compound could serve as a building block for polymers or other materials. The rigid structure imparted by the quaternary carbon and the aromatic ring could lead to materials with interesting thermal or mechanical properties.

| Application Area | Potential Role of the Compound | Research Focus |

| Medicinal Chemistry | Scaffold for the synthesis of new drug candidates. rsc.orgnih.govnih.gov | Elaboration of the core structure, biological screening of derivatives. |

| Materials Science | Monomer or building block for polymers and functional materials. | Polymerization studies, characterization of material properties. |

| Agrochemicals | Precursor for the synthesis of new pesticides or herbicides. | Synthesis of derivatives and evaluation of their biological activity. |

Advanced Mechanistic and Computational Studies to Guide Synthetic Design

To underpin the development of new synthetic methods and applications, detailed mechanistic and computational studies are essential. researchgate.netresearchgate.net

Computational chemistry can be used to model the transition states of potential reactions, providing insights into reaction pathways and predicting the stereochemical outcomes of asymmetric syntheses. researchgate.net For example, density functional theory (DFT) calculations could be employed to understand the mechanism of catalytic reactions and to design more efficient catalysts.

Kinetic studies of reactions involving this compound would provide valuable data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and solvent. google.com This information is crucial for optimizing reaction conditions and for scaling up synthetic processes. Understanding the mechanism of Grignard reactions with sterically hindered ketones, for instance, can be aided by detailed kinetic and computational analysis. organic-chemistry.orgacs.org

By combining experimental and computational approaches, a deeper understanding of the chemistry of this compound can be achieved, which will in turn guide the design of new and improved synthetic strategies and applications.

Q & A

Q. What causes variability in biological activity assays (e.g., antimicrobial) across studies, and how is this addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.